1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrazole-4-carboxylic acid, commonly referred to as TFOP, is an organic compound that is used in a variety of scientific applications. It is a versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
TFOP has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as peptides, amino acids, and nucleosides. It has also been used in the study of biochemical and physiological processes. It has been used to study the metabolism of fatty acids and the effects of drugs on the nervous system. In addition, TFOP has been used in the study of the structure and function of proteins and enzymes, as well as in the study of the mechanisms of action of drugs.
Mechanism of Action
The mechanism of action of TFOP is not fully understood. However, it is believed that it acts as a proton-transfer agent, which allows it to interact with other molecules and affect their properties. It is also believed to act as a catalyst in some biochemical reactions. In addition, TFOP has been found to bind to certain proteins and enzymes, which may affect their activity.
Biochemical and Physiological Effects
TFOP has been found to have several biochemical and physiological effects. It has been found to act as an antioxidant, which may help protect cells from oxidative damage. It has also been found to have anti-inflammatory and anti-cancer properties. In addition, TFOP has been found to have anti-microbial properties, which may help to protect against infections. Finally, TFOP has been found to have neuroprotective effects, which may help protect the brain from damage.
Advantages and Limitations for Lab Experiments
TFOP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool for laboratory experiments. Additionally, it is relatively stable, allowing for long-term storage and use. Additionally, it has a low toxicity, making it safe to use in experiments. Finally, it has a wide range of applications, making it a versatile tool for laboratory experiments.
However, there are some limitations to using TFOP in laboratory experiments. One limitation is that it is not soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, it is relatively expensive, making it cost-prohibitive for some experiments. Finally, it is not very stable in the presence of light, making it difficult to use in experiments that require exposure to light.
Future Directions
There are several potential future directions for research involving TFOP. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development. Additionally, further research could be done to explore its potential applications in the synthesis of compounds. Finally, further research could be done to explore its potential applications in the study of biochemical and physiological processes.
properties
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)5(13)3-12-2-4(1-11-12)6(14)15/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNINCQTTYBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2098011-73-3 | |
Record name | 1-(3,3,3-trifluoro-2-oxopropyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.